4-Methylesculetin
CAS No.: 529-84-0
Cat. No.: VC21349098
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 529-84-0 |
---|---|
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 6,7-dihydroxy-4-methylchromen-2-one |
Standard InChI | InChI=1S/C10H8O4/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,11-12H,1H3 |
Standard InChI Key | KVOJTUXGYQVLAJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)O)O |
Melting Point | 275.0 °C |
Chemical Structure and Properties
4-Methylesculetin is a coumarin derivative with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . It is characterized as an achiral molecule without defined stereocenters or E/Z centers . The compound possesses a typical coumarin skeleton with a methyl group at the C-4 position, which plays a significant role in its biological activity .
Physical and Chemical Characteristics
Property | Value |
---|---|
CAS Number | 529-84-0 |
Molecular Formula | C₁₀H₈O₄ |
Molecular Weight | 192.17 g/mol |
LogP | 1.50 |
Stereochemistry | Achiral |
InChI Key | KVOJTUXGYQVLAJ-UHFFFAOYSA-N |
The chemical structure of 4-Methylesculetin includes two hydroxyl groups that contribute to its antioxidant properties . Its moderate lipophilicity (LogP = 1.50) allows for reasonable penetration of biological membranes, enhancing its potential pharmacological applications .
Analytical Detection Methods
4-Methylesculetin can be analyzed using reverse-phase HPLC methods with relatively simple conditions. The mobile phase typically contains acetonitrile, water, and phosphoric acid, although phosphoric acid can be replaced with formic acid for mass spectrometry-compatible applications . The analytical method is scalable and suitable for isolation of impurities in preparative separation as well as for pharmacokinetic studies .
Biological Activities
Antioxidant Properties
4-Methylesculetin demonstrates potent antioxidant activity primarily through its ability to scavenge reactive oxygen species (ROS) and chelate metals . Research has shown that it functions as an effective free radical scavenger, which contributes significantly to its protective effects against oxidative stress-related conditions .
Studies have revealed that 4-ME modulates glutathione-related enzymes, with a notable effect on increasing glutathione reductase activity . This modulation is associated with the upregulation of glutathione reductase and Nrf2 gene expression, which represents a key mechanism through which 4-ME exerts its antioxidant effects .
Anti-inflammatory Effects
4-Methylesculetin shows remarkable anti-inflammatory activity, particularly in intestinal inflammation models . It has demonstrated efficacy comparable to established treatments such as prednisolone and sulphasalazine in both acute and chronic phases of experimental colitis .
The anti-inflammatory mechanisms of 4-ME include:
Antigenotoxic Effects
Research has demonstrated that 4-Methylesculetin possesses significant antigenotoxic properties, particularly against doxorubicin-induced DNA damage . In vivo studies have shown that 4-ME provides protective effects against DNA damage at various doses (500, 1000, and 2000 mg/kg body weight) across multiple cell types .
The protective effects ranged from 34.1% to 93.3% in comet assays and 54.4% to 65.9% in micronucleus tests, indicating substantial protection against genotoxicity . These findings suggest potential applications in reducing the side effects of chemotherapeutic agents that cause DNA damage.
Anticancer Properties
4-Methylesculetin has shown promising anticancer activity, particularly against pancreatic cancer . Research indicates that 4-ME inhibits hyaluronan (HA) synthesis, which plays a crucial role in the development and progression of pancreatic cancer .
Studies with human pancreatic cancer cell line KP1-NK revealed that 4-ME at 10 μM inhibited:
Furthermore, in animal models, 4-ME inhibited the proliferation of subcutaneous tumors and reduced hyaluronan synthesis by 50% in pancreatic cancer cells transplanted into the hypodermis of nude mice . Importantly, treatment with 4-ME prolonged the survival time of mice bearing abdominally transplanted pancreatic cancer cells, suggesting potential clinical applications for patients with advanced pancreatic cancer .
Mechanisms of Action
Interaction with Glutathione Reductase
One of the primary mechanisms through which 4-Methylesculetin exerts its antioxidant effects is via interaction with glutathione reductase . Fluorescence and nuclear magnetic resonance data have revealed that the interaction between 4-ME and glutathione reductase is collisional, hydrophobic, and spontaneous .
The C4 methyl group of 4-ME appears to be the second epitope most buried into glutathione reductase during this interaction, highlighting the importance of this structural feature for its biological activity . This interaction contributes to the compound's ability to enhance glutathione reductase activity, thereby strengthening cellular antioxidant defenses.
Modulation of Nrf2 Pathway
4-Methylesculetin upregulates Nrf2 gene expression, which is a critical regulator of cellular responses to oxidative stress . The Nrf2 pathway controls the expression of various antioxidant proteins and detoxifying enzymes, providing a comprehensive protective mechanism against oxidative damage.
Inhibition of Hyaluronan Synthesis
In cancer models, particularly pancreatic cancer, 4-ME exhibits its anticancer effects primarily through inhibition of hyaluronan synthesis . Hyaluronan is an extracellular matrix component that facilitates cancer cell adhesion, invasion, and metastasis. By reducing hyaluronan production, 4-ME effectively impedes these processes, thereby slowing cancer progression .
Current Research Status and Future Directions
Research on 4-Methylesculetin continues to expand, with increasing focus on its potential therapeutic applications across multiple disease states. Current evidence strongly supports its development for inflammatory conditions and as an adjunct therapy in cancer treatment .
Future research directions might include:
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Clinical trials to evaluate safety and efficacy in human subjects
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Development of optimized formulations to enhance bioavailability
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Exploration of synergistic effects with established treatments
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Investigation of additional molecular targets and mechanisms
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